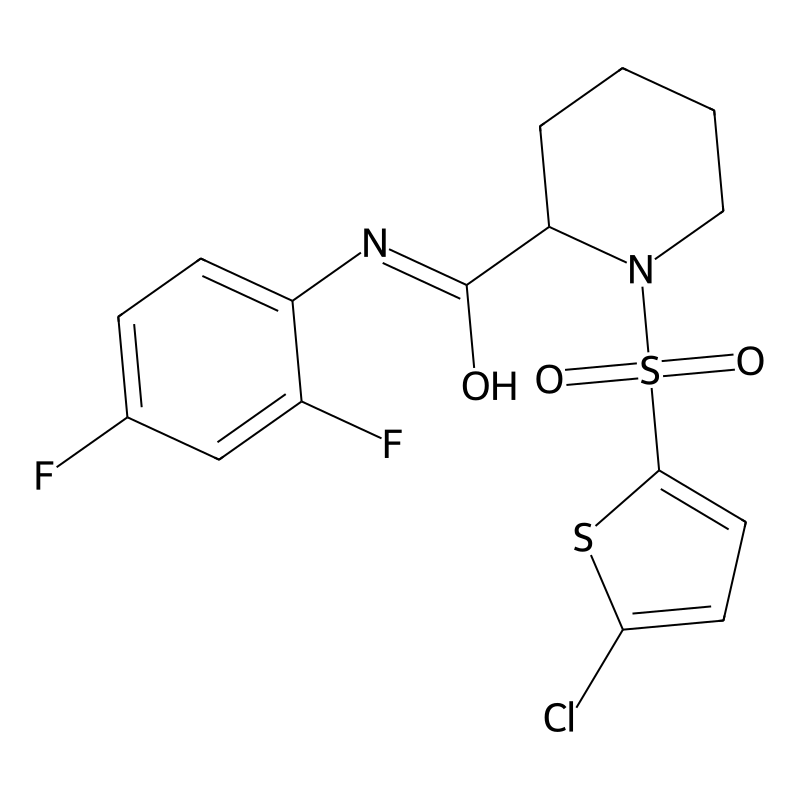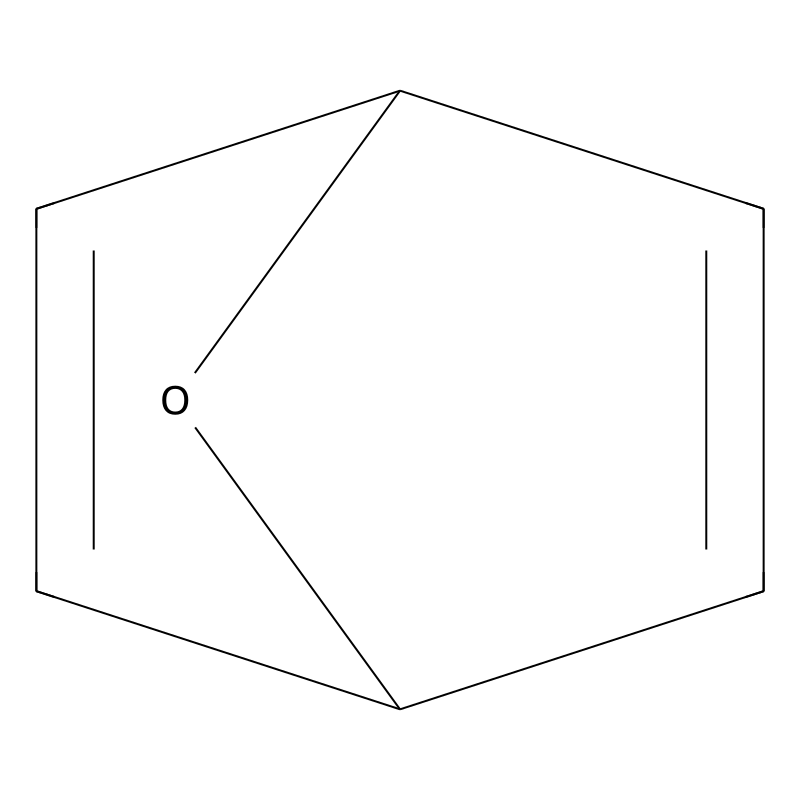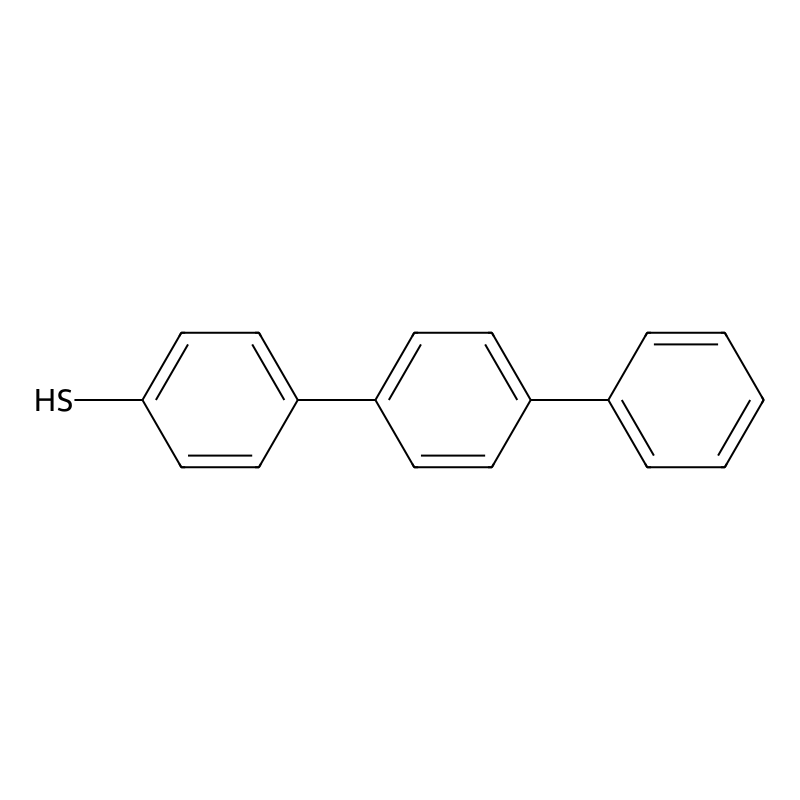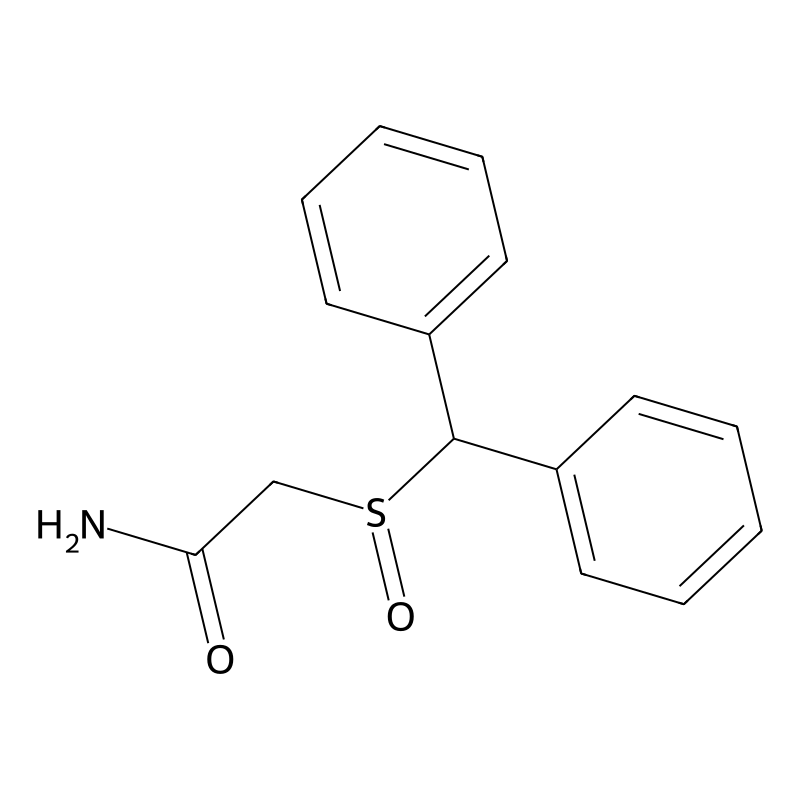1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl group derived from 5-chlorothiophene, and a difluorophenyl moiety. The compound's molecular formula is and it has a molecular weight of approximately 444.0 g/mol. Its unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
There is no current information available on the mechanism of action of this specific compound.
- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Store the compound in a cool, dry place according to recommended protocols for similar chemicals.
- Sulfonamide Class: This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.
- Piperidine Scaffold: The presence of a piperidine ring suggests potential applications in the central nervous system (CNS) as this scaffold is present in many approved CNS drugs.
- Further Research Needed: More research is needed to explore the specific properties and potential applications of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide. This may involve in vitro and in vivo studies to assess its biological activity, target selectivity, and potential therapeutic effects.
The chemical reactivity of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide can be attributed to the presence of the sulfonamide and piperidine functionalities. Key reactions may include:
- Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
- Acid-Base Reactions: The carboxamide group can participate in acid-base reactions, influencing solubility and reactivity.
- Reduction Reactions: The compound may also be susceptible to reduction under certain conditions, particularly affecting the sulfonyl group.
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide typically involves several steps:
- Formation of the Sulfonamide: The reaction of 5-chlorothiophene with chlorosulfonic acid to create 5-chlorothiophene-2-sulfonyl chloride.
- Piperidine Ring Formation: The introduction of the piperidine moiety through nucleophilic substitution reactions with appropriate amines.
- Carboxamide Formation: Coupling the piperidine derivative with a difluorophenyl amine to yield the final carboxamide product.
Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques such as:
- Molecular Docking Studies: To predict how the compound interacts with target proteins.
- In Vitro Binding Assays: To determine the actual binding affinity and efficacy in biological systems.
These studies would provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(5-Chloro-thienyl)-piperidine-2-carboxylic acid | Structure | Lacks difluorophenyl group; simpler structure |
| N-(3-Cyano-pyridin-4-yl)-piperidine | Structure | Contains cyano group; different biological activity |
| 1-(5-Chloro-thiophenesulfonyl)-N-methylpiperidine | Structure | Methyl substitution instead of difluorophenyl |








